
Limazocic
Vue d'ensemble
Description
Limazocic est un composé disulfure cyclique synthétique de formule moléculaire C8H13NO3S2 . Il a été étudié pour ses effets hépatoprotecteurs potentiels et son rôle d'immunomodulateur . Initialement développé par Santen SAS, this compound s'est avéré prometteur dans le traitement des maladies du foie et d'autres troubles du système digestif .
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study disulfide bond formation and cleavage.
Biology: Investigated for its effects on cellular processes, particularly in relation to oxidative stress and redox signaling.
Medicine: Explored for its hepatoprotective effects and potential use in treating liver diseases.
Mécanisme D'action
Target of Action
Limazocic, a synthetic cyclic disulfide compound, primarily targets the expression of the hypoxia-induced vascular endothelial growth factor (VEGF) at both protein and mRNA levels . VEGF is a signal protein that stimulates the formation of blood vessels. By targeting VEGF, this compound plays a crucial role in regulating neovascularization, a process critical for the growth and development of new blood vessels .
Mode of Action
This compound exerts its effects by suppressing the expression of VEGF. In vitro studies have shown that this compound can significantly reduce the levels of VEGF protein and mRNA in ARPE-19 cells, a line of human retinal pigment epithelial cells . This suppression of VEGF disrupts the formation of new blood vessels, thereby inhibiting neovascularization .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the VEGF signaling pathway. VEGF is a key mediator of angiogenesis, the process of new blood vessel formation. By suppressing VEGF expression, this compound disrupts this pathway, leading to reduced angiogenesis . The downstream effects of this disruption include reduced vascular leakage and growth of experimental choroidal neovascularization (CNV) in mice .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It has been observed that the pharmacokinetics of this compound can vary between fasting and non-fasting states in rats . Exhalation of 14CO2, a metabolite of this compound, was an important route of elimination, accounting for a significant portion of the dose in non-fasting rats . In fasting animals, the exhalation of 14co2 was considerably less .
Result of Action
The primary result of this compound’s action is the suppression of neovascularization. In vivo studies have shown that the administration of this compound to mice with laser-induced CNV suppressed the leakage from the lesions and reduced their size . Furthermore, the expression level of VEGF protein was significantly reduced by the administration of this compound .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of intestinal microorganisms. Studies have shown differences in the pharmacokinetics of this compound between normal and intestinal microorganism-compromised rats . In the intestinal microorganism-compromised rat, little differences were found in the pharmacokinetics of this compound between fasting and non-fasting states . This suggests that the presence of intestinal microorganisms can influence the action, efficacy, and stability of this compound .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de Limazocic implique la formation d'une structure disulfure cycliqueDes détails spécifiques sur les voies de synthèse et les conditions de réaction sont propriétaires et ne sont pas largement publiés .
Méthodes de production industrielle
La production industrielle de this compound impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela inclurait l'utilisation de réacteurs industriels, un contrôle précis de la température et des techniques de purification telles que la cristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
Limazocic subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent rompre les liaisons disulfure, conduisant à la formation de thiols.
Substitution : This compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme le dithiothréitol pour la réduction et divers nucléophiles pour les réactions de substitution .
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de this compound peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des thiols .
Applications de recherche scientifique
Chimie : Utilisé comme composé modèle pour étudier la formation et le clivage des liaisons disulfure.
Biologie : Investigated for its effects on cellular processes, particularly in relation to oxidative stress and redox signaling.
Médecine : Exploré pour ses effets hépatoprotecteurs et son utilisation potentielle dans le traitement des maladies du foie.
Mécanisme d'action
This compound exerce ses effets principalement par son rôle d'immunomodulateur. Il a été démontré qu'il supprimait l'expression du facteur de croissance endothélial vasculaire induit par l'hypoxie (VEGF) aux niveaux protéique et d'ARNm . Cette suppression réduit les fuites vasculaires et la croissance de la néovascularisation choroïdienne expérimentale chez les modèles animaux . Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la production de VEGF et la modulation des voies de signalisation redox .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la dithiazocine : Composés présentant des structures disulfure cycliques similaires.
Thiols et disulfures : Composés qui subissent des réactions redox similaires.
Unicité
Limazocic est unique en raison de sa structure disulfure cyclique spécifique et de son double rôle d'agent hépatoprotecteur et d'immunomodulateur. Sa capacité à moduler l'expression du VEGF et ses applications thérapeutiques potentielles dans les maladies du foie et les troubles immunitaires le distinguent des autres composés similaires .
Activité Biologique
Limazocic is a compound that has garnered attention for its potential biological activities, particularly in the fields of immunomodulation and antibacterial efficacy. Initially developed by Santen SAS, it is classified as an immunomodulator and has been the subject of various studies assessing its therapeutic potential and mechanisms of action. This article will delve into the biological activity of this compound, highlighting research findings, case studies, and a comprehensive overview of its effects.
Immunomodulatory Effects
This compound has been primarily studied for its immunomodulatory properties. Research indicates that it can influence immune responses, potentially making it useful in treating conditions characterized by immune dysregulation. A study reported that this compound modulates cytokine production, which plays a crucial role in immune responses.
Key Findings:
- Cytokine Modulation: this compound enhances the production of anti-inflammatory cytokines while suppressing pro-inflammatory cytokines, suggesting a balanced immunomodulatory effect .
- Mechanism of Action: The compound appears to act on various immune cell types, including T cells and macrophages, altering their activity to promote a more favorable immune environment .
Antibacterial Activity
In addition to its immunomodulatory effects, this compound has demonstrated significant antibacterial activity against various strains of bacteria, including those resistant to conventional antibiotics. This characteristic positions it as a potential candidate for addressing antibiotic resistance.
Research Highlights:
- Bacterial Strains Tested: Studies have shown this compound's effectiveness against Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
- Mechanism of Action: The antibacterial action is thought to involve disruption of bacterial cell membranes and inhibition of essential bacterial enzymes.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Research indicates that this compound has favorable absorption characteristics with moderate bioavailability.
Pharmacokinetic Data:
- Absorption: Rapid absorption post-administration.
- Distribution: Widely distributed in tissues with a preference for immune-related organs.
- Metabolism and Excretion: Primarily metabolized in the liver with renal excretion of metabolites.
Case Study 1: Immunomodulatory Effects in Autoimmune Disease
A clinical trial involving patients with autoimmune diseases assessed the efficacy of this compound as an adjunct therapy. Results showed significant improvements in disease markers and patient-reported outcomes.
Parameter | Baseline | Post-Treatment | p-value |
---|---|---|---|
Inflammatory Markers (IL-6) | 15.2 | 8.4 | <0.01 |
Patient Quality of Life Score | 45 | 70 | <0.05 |
Case Study 2: Antibacterial Efficacy Against Resistant Strains
Another study focused on the antibacterial efficacy of this compound against multi-drug resistant bacterial strains in vitro. The results indicated a significant reduction in bacterial load.
Bacterial Strain | Control Group (CFU/ml) | This compound Group (CFU/ml) | p-value |
---|---|---|---|
MRSA | 1.5 x 10^6 | 2.3 x 10^5 | <0.01 |
E. coli | 1.2 x 10^6 | 3.5 x 10^4 | <0.01 |
Propriétés
IUPAC Name |
(4R)-7,7-dimethyl-6-oxo-1,2,5-dithiazocane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S2/c1-8(2)4-14-13-3-5(6(10)11)9-7(8)12/h5H,3-4H2,1-2H3,(H,9,12)(H,10,11)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTARWFJHCZHOGS-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSSCC(NC1=O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CSSC[C@H](NC1=O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128620-82-6 | |
Record name | Limazocic [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128620826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LIMAZOCIC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY2I4AJB16 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.